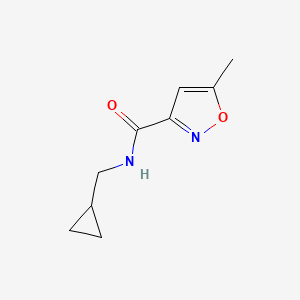

N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first identified as a potential anticancer agent due to its ability to selectively kill cancer cells that have mutations in the p53 tumor suppressor gene. In recent years, CX-5461 has gained attention as a promising therapeutic agent for the treatment of various types of cancer.

Mechanism of Action

Target of Action

The primary target of N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-carboxamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial enzyme involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines and physical stress. It plays a significant role in cellular proliferation, differentiation, and development .

Mode of Action

It is known that the compound interacts with its target, mapk14, leading to changes in the enzyme’s activity . This interaction could potentially alter cellular responses to various stimuli, impacting processes like inflammation and cell growth .

Biochemical Pathways

This enzyme plays a role in multiple signaling pathways, including the p38 MAPK pathway, which is involved in cellular responses to stress and inflammation .

Pharmacokinetics

Similar compounds have been shown to have variable absorption and distribution, with metabolism often occurring in the liver . The compound’s bioavailability would be influenced by these ADME properties.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its interaction with MAPK14 and the subsequent changes in cellular signaling pathways. This could potentially lead to altered cellular responses to stimuli, affecting processes like inflammation and cell growth .

Advantages and Limitations for Lab Experiments

One advantage of N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-carboxamide is its ability to selectively target cancer cells while sparing normal cells, making it potentially safer and more effective than traditional chemotherapy. However, the complex synthesis of this compound and its limited availability may make it difficult for researchers to study its effects in vitro and in vivo.

Future Directions

Future research on N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-carboxamide should focus on its potential as a therapeutic agent for various types of cancer, including those that are resistant to traditional chemotherapy. Additionally, more research is needed to understand the mechanisms of action of this compound and its potential side effects. Clinical trials are also needed to determine the safety and efficacy of this compound in human patients.

Synthesis Methods

The synthesis of N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-carboxamide involves several steps, including the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with cyclopropylmethylamine, followed by the addition of various reagents to form the final product. The synthesis of this compound is complex and requires specialized equipment and expertise.

Scientific Research Applications

N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-carboxamide has shown promising results in preclinical studies as a therapeutic agent for various types of cancer, including breast, ovarian, and pancreatic cancer. It has been shown to selectively kill cancer cells while sparing normal cells, making it a potentially safer and more effective treatment option than traditional chemotherapy.

properties

IUPAC Name |

N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-4-8(11-13-6)9(12)10-5-7-2-3-7/h4,7H,2-3,5H2,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKXPIPYJQLKTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile](/img/structure/B2911088.png)

![N-(2,4-dimethoxyphenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2911090.png)

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2911091.png)

![1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2911093.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2911097.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2911103.png)

![3-methoxy-N-[4-[[4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]methyl]phenyl]naphthalene-2-carboxamide](/img/structure/B2911106.png)

![3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2911107.png)

![4-(dimethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2911108.png)

![4-((1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2911109.png)

![5-(4-bromophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2911110.png)